

potential biological activity of 2,2'-D

Author: BenchChem Technical Support Team

Compound of Interest
Compound Name: 2,2'-Difluorodiphenyldisulfide
Cat. No.: B083828

An In-Depth Technical Guide to the Potential Biological Activity of **2,2'-Difluorodiphenyldisulfide**

Authored by: A Senior Application Scientist

Abstract

2,2'-Difluorodiphenyldisulfide (DFDPS) is a fluorinated organosulfur compound that serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its metabolic stability and fluorine content make it a promising candidate for therapeutic development. This guide synthesizes information on its potential as an antimicrobial and anticancer agent, focusing on mechanisms rooted in enzyme inhibition and the induction of oxidative stress. It also provides an overview and detailed experimental protocols to facilitate further investigation.

Introduction: The Therapeutic Potential of a Fluorinated Disulfide Scaffold

In medicinal chemistry, the strategic combination of specific functional groups can yield compounds with potent and selective biological activities. **2,2'-Difluorodiphenyldisulfide** (DFDPS) is a prime example of such a compound.

- The Disulfide Bond (-S-S-): This functional group is a cornerstone of biological redox chemistry. It can readily participate in thiol-disulfide exchange and synthetic drugs leverage this reactivity to achieve their therapeutic effects.^{[3][4]}
- Fluorine Substitution: The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability and pharmacokinetic properties.

DFDPS is noted as a key intermediate in the development of antiviral and anticancer agents, suggesting that its downstream derivatives possess significant therapeutic potential. We will deconstruct its components to forecast its biological profile, propose testable mechanisms of action, and provide the experimental protocols for its synthesis.

Physicochemical Properties and Synthesis

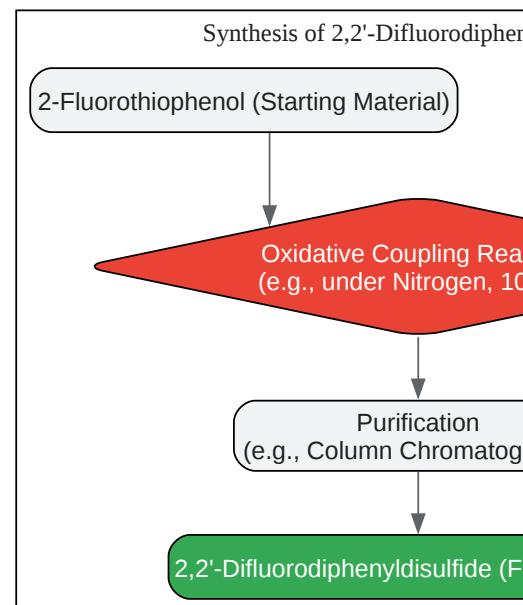

A foundational understanding of a compound's physical and chemical properties is critical for its development.

Table 1: Physicochemical Properties of **2,2'-Difluorodiphenyldisulfide**

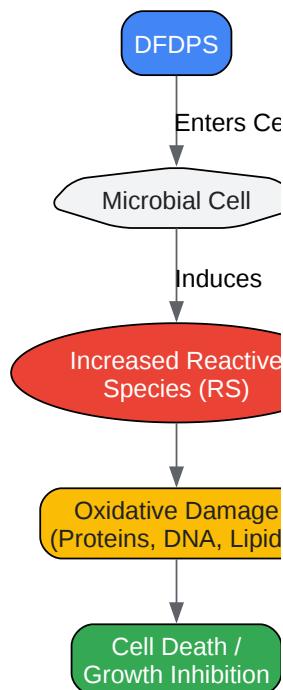
Property	Value
CAS Number	14135-38-7
Molecular Formula	C ₁₂ H ₈ F ₂ S ₂
Molecular Weight	254.32 g/mol
Appearance	(Typically) Crystalline Powder/Oily Product
Synonyms	Disulfide, bis(2-fluorophenyl); 1-fluoro-2-[(2-fluorophenyl)disulfanyl]benzene

Synthesis Workflow

DFDPS is commonly synthesized via the oxidative coupling of 2-fluorothiophenol. This straightforward reaction provides a reliable route to the target compound.

[Click to download full resolution via p](#)

Caption: General workflow for the synthesis of DFDPS from 2-fluorothiophenol.^[8]


Predicted Biological Activities and Mechanisms of Action

The scarcity of direct studies on DFDPS necessitates a predictive approach based on the well-documented activities of structurally related compound

Potential Antimicrobial Activity

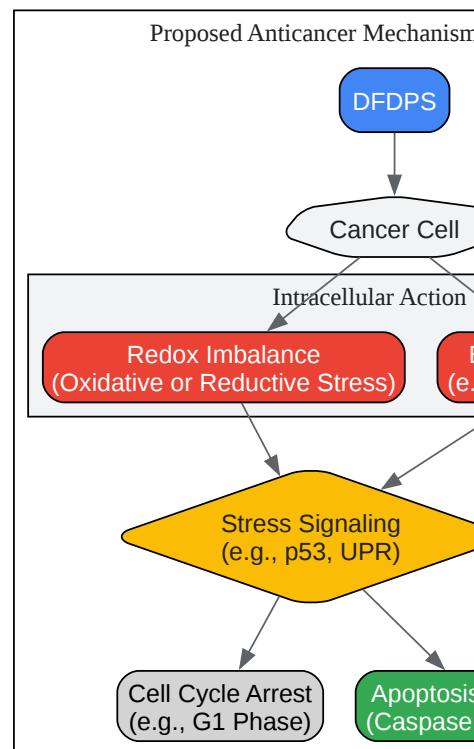
Hypothesis: DFDPS is likely to exhibit antimicrobial activity, particularly against Gram-positive bacteria and some fungal species. This prediction is based on the known activity of 2,2'-dithiobis(4-phenylphenol) against *Staphylococcus aureus*, and *Candida* species.^[9]

Proposed Mechanism: Pro-oxidant Disruption of Redox Homeostasis The core mechanism is likely rooted in pro-oxidant activity. Similar to 2,2'-dithiobis(4-phenylphenol), DFDPS is believed to act as a pro-oxidant, which overwhelms the microorganism's antioxidant defenses, leading to damage of critical biomolecules (DNA, proteins, lipids) and ultimately resulting in bacterial or fungal death.

[Click to download full resolution via p](#)

Caption: Proposed pro-oxidant mechanism for the antimicrobial activity of DFDPS.[\[10\]](#)

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)


- Preparation: Prepare a stock solution of DFDPS in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using a dilution robot.
- Inoculation: Adjust the turbidity of microbial cultures to a 0.5 McFarland standard. Dilute and add the inoculum to each well to achieve a final concentration of approximately 10⁶ CFU/ml.
- Controls: Include positive controls (microbes in broth only), negative controls (broth only), and solvent controls (microbes with the highest concentration of DMSO).
- Incubation: Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
- Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of DFDPS that completely inhibits visible growth. Results are typically read after 18-24 hours for bacteria and 24-48 hours for fungi.

Potential Anticancer Activity

Hypothesis: DFDPS is a candidate for anticancer activity. This is supported by its role as an intermediate for anticancer drugs and the potent cytotoxicity observed in various cancer cell lines.

Proposed Mechanisms:

- Covalent Enzyme Inhibition: The disulfide bond in DFDPS can react with nucleophilic cysteine residues in the active sites of key enzymes, leading to the inhibition of deubiquitinating enzymes (DUBs), histone deacetylases (HDACs), and protein kinases, which are often dysregulated in cancer.[\[4\]\[14\]](#)
- Induction of Apoptosis via Reductive Stress: While some analogs act via oxidative stress, others, like 2,2'-dipyridyl diselenide, can induce reductive stress by altering the GSSG/GSH ratio, which can paradoxically trigger DNA damage, cell cycle arrest (e.g., at G1 phase), and apoptosis.[\[15\]](#)

[Click to download full resolution via p](#)

Caption: Potential pathways for DFDPS-induced anticancer effects.[\[4\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

- Cell Culture: Seed human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT-116 colon) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
- Treatment: Treat cells with serial dilutions of DFDPS (e.g., 0.1 to 100 μ M) for 24, 48, or 72 hours. Include untreated and solvent controls.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Via reduction, MTT is converted into a formazan product.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Quantification: Measure the absorbance of each well at ~570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Considerations for Drug Development

Toxicology and Safety Profile

Specific toxicological data for DFDPS is not readily available. However, data from related compounds like 2,2'-dithiodipyridine suggest a potential for hepatotoxicity and respiratory system effects.[\[16\]](#)[\[17\]](#)

Recommended Preclinical Safety Assessment:

- In Vitro Cytotoxicity: Test against normal human cell lines (e.g., human fibroblasts) to determine a therapeutic window.[\[11\]](#)
- Genotoxicity: Perform an Ames test to assess mutagenic potential.
- Acute Toxicity: Conduct in vivo studies in rodent models to determine LD₅₀ values.[\[18\]](#)

Future Research Directions

DFDPS represents a promising but unvalidated chemical entity. A structured research program is essential to unlock its potential.

- Screening and Validation: Perform broad-spectrum in vitro screening to confirm the predicted antimicrobial and anticancer activities against diverse partners.
- Mechanism of Action Elucidation: For confirmed activities, conduct detailed mechanistic studies. This should include enzyme inhibition assays and analyses of cellular redox state (GSH/GSSG ratio, ROS levels). [15]
- Structural Optimization (SAR Studies): Synthesize and test analogs of DFDPS to establish structure-activity relationships (SAR). Modifications can include substituents to enhance selectivity while minimizing toxicity.
- In Vivo Efficacy: Advance promising candidates to relevant animal models of infection or cancer to evaluate in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Conclusion

2,2'-Difluorodiphenyldisulfide is a molecule at the intersection of proven therapeutic motifs. While it has primarily been viewed as a synthetic intermediate, the hypotheses presented here—antimicrobial and anticancer activity driven by enzyme inhibition and redox modulation—are grounded in extensive data from a formal investigation into DFDPS, transforming it from a chemical curiosity into a potential therapeutic lead. The provided protocols offer a direct path to further research and development.

References

- MySkinRecipes. **2,2'-Difluorodiphenyldisulfide**. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o])
- National Center for Biotechnology Information. Antimicrobial and genotoxic activities of N-substituted 2,2'-dicarboxamidodiphenyldisulfides. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/411wWDFxXibd2Hf9Lk_yTDg==]
- National Center for Biotechnology Information. Safe and targeted anticancer efficacy of a novel class of antioxidant-conjugated difluoro-diarylidienyl disulfides. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/14135-38-7>]
- ChemicalBook. 2,2'-DIFLUORO DIPHENYL DISULFIDE | 14135-38-7. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]
- Fisher Scientific. SAFETY DATA SHEET. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]
- Sunway Pharm Ltd. 2,2'-Difluoro diphenyl disulfide - CAS:14135-38-7. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]
- ResearchGate. Dithiopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]
- ChemicalBook. 2,2'-DIFLUORO DIPHENYL DISULFIDE Chemical Properties,Uses,Production. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]
- PubMed. 2,2'-Dithienyl diselenide pro-oxidant activity accounts for antibacterial and antifungal activities. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]
- PubMed. 2,2'-Dipyridyl diselenide (Py2Se2) induces G1 arrest and apoptosis in human lung carcinoma (A549) cells through ROS scavenging and i... [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]
- Chemistry LibreTexts. 16.8: Enzyme Inhibition. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]
- Frontiers in Pharmacology. The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]
- MDPI. Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaphlin A: Biological Activity and Structural Modification. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]
- Nature Communications. Accelerating inhibitor discovery for deubiquitinating enzymes. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]
- PubMed. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]
- Santa Cruz Biotechnology. 2,2'-Dithiodipyridine. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVm5QarirUp3DHcmCCGHyUNleM4RyqR1VW5IEJN0T6MQXXwxutt8nfJi0gXY8exvrpCGbIfW4Ec71fYFqFVWpjQiotEtXDqI BYwvxP10aUvL7kofQpL1xslea0RjwvIMtM5o>]

- MDPI. The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biologic redirect/AUZIYQGVsMiZTkn9D1RMTTn9d9MDJ2N0YTlwRqqDnERSZ528LaBtbXcm1_XFkPxw3yWolhxBbha6MhvHTgrwlzxfXuqA-tUUqoeMtbVl
- CDC Stacks. TOXICOLOGICAL PROFILE FOR 1,2-DIPHENYLHYDRAZINE. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect> OUBEwEwbDyVHu8wLVjV2-3FhbKyOIPCvqC8UsshUbSYJQ08H0f6sVa5hntOyClr3NTvUeKrTEK8U=]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,2'-Difluorodiphenyldisulfide [myskinrecipes.com]
- 2. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,2'-DIFLUORO DIPHENYL DISULFIDE | 14135-38-7 [amp.chemicalbook.com]
- 7. 2,2'-Difluoro diphenyl disulfide - CAS:14135-38-7 - Sunway Pharm Ltd [3wpharm.com]
- 8. 2,2'-DIFLUORO DIPHENYL DISULFIDE | 14135-38-7 [chemicalbook.com]
- 9. Antimicrobial and genotoxic activities of N-substituted 2,2'-dicarboxamidodiphenyldisulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,2'-Dithienyl diselenide pro-oxidant activity accounts for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safe and targeted anticancer efficacy of a novel class of antioxidant-conjugated difluoro-diarylidenepliperidones: Differential cytotoxicity in healt
- 12. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,2'-Dipyridyl diselenide (Py2Se2) induces G1 arrest and apoptosis in human lung carcinoma (A549) cells through ROS scavenging and reduct
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- To cite this document: BenchChem. [potential biological activity of 2,2'-Difluorodiphenyldisulfide]. BenchChem, [2026]. [Online PDF]. Available at: [t

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

